molecular formula C19H21FN2O3 B11173519 (2,6-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

(2,6-Dimethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11173519
M. Wt: 344.4 g/mol
InChI Key: QXJUSLLCORUJGY-UHFFFAOYSA-N
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Description

1-(2,6-DIMETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 2,6-dimethoxybenzoyl group and a 2-fluorophenyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2,6-DIMETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethoxybenzoic acid and 2-fluoroaniline.

    Formation of Intermediate: The 2,6-dimethoxybenzoic acid is first converted into its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

    Coupling Reaction: The acid chloride is then reacted with 2-fluoroaniline in the presence of a base, such as triethylamine, to form the intermediate 2,6-dimethoxybenzoyl-2-fluoroaniline.

    Cyclization: The intermediate undergoes cyclization with piperazine under appropriate conditions to yield the final product, 1-(2,6-DIMETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,6-DIMETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or phenyl rings are replaced with other substituents using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-(2,6-DIMETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-DIMETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(2,6-DIMETHOXYBENZOYL)-4-PHENYLPIPERAZINE: Lacks the fluorine atom on the phenyl ring, which may affect its chemical and biological properties.

    1-(2,6-DIMETHOXYBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE: Has the fluorine atom in a different position on the phenyl ring, potentially leading to different reactivity and activity.

    1-(2,6-DIMETHOXYBENZOYL)-4-(2-CHLOROPHENYL)PIPERAZINE: Contains a chlorine atom instead of fluorine, which may influence its chemical behavior and applications.

The uniqueness of 1-(2,6-DIMETHOXYBENZOYL)-4-(2-FLUOROPHENYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H21FN2O3

Molecular Weight

344.4 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21FN2O3/c1-24-16-8-5-9-17(25-2)18(16)19(23)22-12-10-21(11-13-22)15-7-4-3-6-14(15)20/h3-9H,10-13H2,1-2H3

InChI Key

QXJUSLLCORUJGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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